Viridicatumtoxin

Description

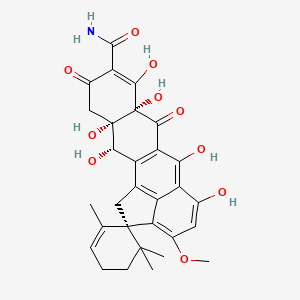

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSQKFOXORBCCC-WBWZXODPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893991 | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39277-41-3 | |

| Record name | Viridicatumtoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatumtoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATUMTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Producers and Natural Occurrence of Viridicatumtoxin

Fungal Genera and Species Producing Viridicatumtoxin

The production of this compound is not widespread among all fungi but is characteristic of specific species within certain genera. This specificity is a key aspect of its biology and has implications for fungal taxonomy and identification.

Penicillium Species

The genus Penicillium is the most well-known producer of this compound. Historically, Penicillium viridicatum was the first species from which this mycotoxin was isolated. medchemexpress.comontosight.ai However, subsequent taxonomic revisions and further research have identified other Penicillium species as producers.

Notably, Penicillium aethiopicum is a significant producer of this compound. nih.govwikipedia.org This species is also known to produce other bioactive compounds like griseofulvin (B1672149). nih.govwikipedia.org The co-production of these metabolites is a characteristic feature of P. aethiopicum. researchgate.net Research has also indicated that Penicillium expansum can produce this compound. studiesinmycology.org An endophytic species, Penicillium adametzioides AS-53, isolated from a marine source, has also been reported to produce this compound. nih.gov While initially associated with P. viridicatum, some studies suggest that this compound is not actually produced by this species, indicating historical misidentifications of the producing fungi. studiesinmycology.org

Aspergillus Species

Several species within the genus Aspergillus have been identified as producers of this compound. This is significant as Aspergillus and Penicillium are closely related genera, and they share the ability to produce a number of the same secondary metabolites. studiesinmycology.org

Species in Aspergillus section Fumigati that are known to produce this compound include:

Aspergillus fennelliae frontiersin.org

Aspergillus ferenczii frontiersin.orgwikipedia.org

Furthermore, genomic studies have identified the this compound biosynthetic gene cluster in Aspergillus ustus, suggesting its capability for production. plos.org The presence of this gene cluster has also been noted in Aspergillus nidulans. researchgate.net

Paecilomyces Species

The genus Paecilomyces also includes species capable of producing this compound. A marine-derived fungus, Paecilomyces sp. (CMB-MF010), isolated from an Australian marine mollusk, has been shown to produce this compound A. acs.orgacs.orgnih.gov This highlights that the production of this mycotoxin is not limited to terrestrial fungal species.

Geographic Distribution and Ecological Niches of Producer Strains

This compound-producing fungi are found in a variety of environments globally, reflecting the widespread distribution of the Penicillium, Aspergillus, and Paecilomyces genera. These fungi colonize diverse ecological niches.

Soil and Decaying Organic Matter: Penicillium viridicatum is commonly found in soil and on decaying organic matter. ontosight.ai

Food Spoilage: Some producer species, like Penicillium expansum, are known agents of food spoilage, particularly on fruits like apples. studiesinmycology.org

Marine Environments: The isolation of this compound-producing Paecilomyces sp. from a marine mollusk indicates that marine ecosystems are also a source of these fungi. acs.orgacs.org Similarly, an endophytic Penicillium species that produces this compound was isolated from a marine source. nih.gov

Indoor Environments: Spores of Penicillium and Aspergillus species are common components of indoor air and can colonize building materials. studiesinmycology.org

Strain-Specific Production and Chemotaxonomic Implications

The production of this compound can be strain-specific, meaning not all strains within a producer species will necessarily synthesize the compound. This variability has important implications for chemotaxonomy, the classification of organisms based on their chemical constituents.

For instance, this compound, along with other secondary metabolites like griseofulvin and tryptoquialanine, are considered chemotaxonomic markers for Penicillium aethiopicum. nih.gov The consistent production of a specific profile of these metabolites can aid in the accurate identification of this species. nih.gov The extrolite profiles, which include compounds like this compound, are highly specific and can be used to differentiate closely related species within Aspergillus section Fumigati. frontiersin.org

The discovery of the this compound biosynthetic gene cluster (vrt cluster) in various species provides a genetic basis for these chemotaxonomic observations. nih.govplos.org Comparative genomics has shown that this cluster can be found in different fungal species, sometimes suggesting horizontal gene transfer events. plos.org

Metabolomic Profiling of this compound Producers

Metabolomic studies, which involve the comprehensive analysis of all small-molecule metabolites in a biological sample, have been instrumental in understanding this compound production.

Metabolomic profiling of Penicillium aethiopicum has confirmed the co-production of this compound and griseofulvin. nih.govf1000research.comresearchgate.net The identification of the biosynthetic gene clusters for both compounds through techniques like 454 shotgun sequencing has further elucidated the genetic basis for this co-production. nih.govf1000research.com

In Aspergillus section Fumigati, exometabolite profiling is a powerful tool for species identification. frontiersin.org The unique pattern of extrolites, including this compound, produced by species such as A. ferenczii and A. fennelliae serves as a chemical fingerprint. frontiersin.orgwikipedia.org

The marine-derived fungus Paecilomyces sp. CMB-F010 was found to produce not only this compound A but also a minor co-metabolite, this compound B, through metabolomic analysis of its fermentation cultures. acs.orgacs.org

Below is a data table summarizing the known fungal producers of this compound.

| Fungal Genus | Species | Key Findings |

| Penicillium | Penicillium aethiopicum | Co-produces this compound and griseofulvin; these are chemotaxonomic markers for the species. nih.govwikipedia.orgresearchgate.net |

| Penicillium expansum | Identified as a producer of this compound. studiesinmycology.org | |

| Penicillium adametzioides | A marine endophytic strain (AS-53) was found to produce this compound. nih.gov | |

| Penicillium viridicatum | Originally reported as the source, but some studies suggest this may have been due to misidentification of the fungus. medchemexpress.comstudiesinmycology.org | |

| Aspergillus | Aspergillus fennelliae | Produces this compound along with other extrolites. frontiersin.org |

| Aspergillus ferenczii | Known to produce this compound. frontiersin.orgwikipedia.org | |

| Aspergillus ustus | Genomic studies revealed the presence of the this compound biosynthetic gene cluster. plos.org | |

| Aspergillus nidulans | The biosynthetic gene cluster for this compound has been identified in this species. researchgate.net | |

| Paecilomyces | Paecilomyces sp. (CMB-MF010) | A marine-derived strain that produces this compound A. acs.orgacs.orgnih.gov |

Influence of Culture Conditions on Production

The biosynthesis of this compound, like many fungal secondary metabolites, is profoundly influenced by the conditions under which the producing organism is cultivated. The composition of the culture medium, including carbon and nitrogen sources, as well as physical parameters like pH and temperature, play a crucial role in activating the biosynthetic gene clusters responsible for its production. csic.esresearchgate.net

Research has demonstrated that manipulating culture conditions is a key strategy for inducing or enhancing the production of secondary metabolites that might otherwise be silent or produced at very low levels under standard laboratory settings. researchgate.net This approach, often termed "One Strain, Many Compounds" (OSMAC), relies on varying nutritional and physical parameters to explore the full metabolic potential of a fungal strain. mdpi.com

For Penicillium species, the choice of culture medium significantly impacts the metabolic profile. Studies on Penicillium aethiopicum have utilized Yeast Malt Extract Glucose (YMEG) medium for stationary cultures to produce this compound. psu.edu In a broader context of mycotoxin production by Penicillium species, various media such as Czapek-Dox agar, Yeast Extract Sucrose (B13894) (YES) agar, and rice-based solid media have been employed. researchgate.netusf.edu For instance, a study on Penicillium sp. showed that extracts from mycelial biomass grown on Malt Extract Broth (MEB), Potato Dextrose Broth (PDB), and YPD (Yeast Extract Peptone Dextrose) exhibited the highest antibacterial activity, which was correlated with the presence of this compound A. mdpi.com

The nature of the carbon and nitrogen sources is a critical factor. Different carbon sources like glucose and sucrose can affect production levels. researchgate.netunito.it Similarly, the type of nitrogen source, whether a complex organic source like yeast extract or a simple inorganic source like sodium nitrate (B79036) (NaNO₃) or ammonium (B1175870) chloride (NH₄Cl), can dramatically alter mycotoxin biosynthesis. researchgate.netnih.gov For example, studies on P. brasilianum have investigated the influence of various carbon and nitrogen sources on enzyme production, with yeast extract being a preferable nitrogen source for several enzymes. mdpi.comnih.gov While not specific to this compound, these studies highlight the sensitivity of Penicillium metabolism to nutritional inputs.

Physical parameters are also key. Temperature and pH are known to affect mycotoxin production in Penicillium roqueforti, with optimal production occurring within a specific range (e.g., 15-25 °C). researchgate.net For submerged fermentations of other Penicillium species, temperature is typically maintained around 25 °C and pH at 6.5. nih.gov

**Table 1: Influence of Culture Media on Production of Bioactive Metabolites by Penicillium sp.*** *This table summarizes findings from an OSMAC study where different media were used to cultivate a Penicillium species, and the resulting extracts were tested for activity, with this compound A being one of the identified active compounds.

| Culture Medium | Extract Source | Observed Antibacterial Activity (S. aureus MIC) | Key Bioactive Metabolites Identified |

| Malt Extract Broth (MEB) | Mycelial Biomass | 16 µg/mL | This compound A, Spirohexaline, Austalides |

| Potato Dextrose Broth (PDB) | Mycelial Biomass | 128 µg/mL | This compound A, Spirohexaline, Austalides |

| Yeast Extract Peptone Dextrose (YPD) | Mycelial Biomass | 64 µg/mL | This compound A, Spirohexaline, Austalides |

| Czapek-Dox Broth (CZA) | Broth | > 1024 µg/mL | Different metabolite profile |

| Sabouraud Dextrose Broth (SAB) | Broth | > 1024 µg/mL | Different metabolite profile |

| Data synthesized from a study on Penicillium sp. 5MP2F4. mdpi.com |

Analytical Methodologies for Metabolite Detection

The detection, identification, and structural elucidation of this compound from complex fungal extracts rely on advanced analytical techniques, primarily chromatography coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A common strategy for rapidly identifying known compounds in crude fungal extracts is dereplication . This process uses high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) detection and high-resolution mass spectrometry (HRMS). nih.govresearchgate.net An UPLC-PDA-HRMS-MS/MS method has been developed specifically for the dereplication of fungal secondary metabolites. nih.gov This technique provides retention time, UV-visible absorption spectra, accurate mass (HRMS), and fragmentation patterns (MS/MS), which are compared against a database of known compounds. nih.govnih.govresearchgate.net For this compound, analysis in negative ionization mode is particularly useful as the molecular ion peak is readily observed, whereas in positive mode, a facile loss of a water molecule is common. nih.govresearchgate.net

Once a compound of interest is detected, its isolation is typically performed using preparative or semi-preparative HPLC. tandfonline.com The definitive structural elucidation of the purified compound is then achieved using a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS) provides the molecular weight and elemental composition (via HRMS) of the compound. Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, give crucial information about the molecule's substructures. wikipedia.orgunito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise three-dimensional structure. A suite of 1D and 2D NMR experiments is employed.

1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR shows the carbon skeleton. psu.edutandfonline.com

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. rsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help determine the spatial proximity of atoms, which is crucial for establishing the compound's stereochemistry. psu.edu

Table 2: Key Analytical Techniques for this compound Analysis This table outlines the primary analytical methods and their specific applications in the study of this compound.

| Technique | Application | Specific Details / Parameters | Reference(s) |

| UPLC-PDA-HRMS-MS/MS | Dereplication & Identification | Column: C18; Mobile Phase: Acetonitrile/Water gradient with formic acid; Ionization: ESI (positive and negative modes); Analysis: Comparison of retention time, UV spectra, and MS/MS fragmentation with databases. | mdpi.comnih.govresearchgate.net |

| HPLC-DAD-MS | Dereplication & Quantification | Column: C18; Detector: Diode Array for UV-Vis spectra; MS for molecular weight confirmation. | mdpi.comresearchgate.net |

| ¹H NMR | Structural Elucidation | Determines proton environments and coupling. Solvents: DMSO-d₆, methanol-d₄. | google.comtandfonline.comrsc.org |

| ¹³C NMR | Structural Elucidation | Determines the carbon framework of the molecule. Solvents: DMSO-d₆, methanol-d₄. | psu.edutandfonline.com |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Establishes C-H and C-C correlations to build the molecular skeleton. | rsc.org |

| NOESY | Stereochemistry Determination | Identifies through-space correlations between protons to define the 3D structure. | psu.edu |

Biosynthesis of Viridicatumtoxin

Overview of the Viridicatumtoxin Biosynthetic Pathway

The formation of this compound is a notable example of fungal metabolic capability, merging distinct biochemical routes to create a complex chemical scaffold.

This compound is a hybrid natural product, meaning its carbon skeleton is derived from more than one primary metabolic pathway. nih.gov Research has confirmed that it has a mixed polyketide-terpenoid origin. rsc.orgrsc.org The core tetracyclic structure is a polyketide, while the fused spirobicyclic ring system is of isoprenoid (terpenoid) origin. nih.govresearchgate.net This combination of a polyketide backbone with a terpenoid moiety classifies this compound as a meroterpenoid.

The assembly of this compound begins with simple, primary metabolites that are channeled into the specialized biosynthetic pathway. Isotopic labeling studies have been instrumental in identifying these fundamental building blocks.

The polyketide portion of the molecule is derived from acetate (B1210297) and malonate units. rsc.org The terpenoid component originates from geranyl pyrophosphate (GPP). nih.govacs.org The proposed biosynthetic pathway suggests that a polyketide intermediate and a unit of geranyl pyrophosphate are combined to form the characteristic EF-spirosystem of the molecule. nih.govacs.org This key step is facilitated by a prenyltransferase enzyme. nih.govacs.org Following this prenylation, a series of oxidative cyclization reactions, catalyzed by a cytochrome P450-type enzyme, are thought to form the final spirobicyclic ring system. acs.org

| Precursor/Intermediate | Role in Biosynthesis |

| Acetate/Malonate | Building blocks for the polyketide backbone rsc.org |

| Geranyl Pyrophosphate (GPP) | Precursor for the terpenoid-derived spirocyclic ring system nih.govacs.org |

| Polyketide Intermediate | The initial tetracyclic core to which the terpenoid unit is attached nih.govacs.org |

| Prethis compound | Acyclic intermediate prior to the final cyclization of the geranyl moiety researchgate.net |

Genetic Basis of this compound Biosynthesis

The intricate series of reactions leading to this compound is encoded by a specific set of genes organized into a biosynthetic gene cluster (BGC).

Through genome sequencing of Penicillium aethiopicum, the biosynthetic gene cluster responsible for this compound production, designated the vrt cluster, has been identified. nih.govnih.govresearchgate.net This cluster contains all the necessary genes for the synthesis of the polyketide core, its subsequent modification, and the attachment and cyclization of the terpenoid moiety. nih.gov The vrt gene cluster comprises 14 putative genes, which have been designated vrtA through vrtL, along with two regulatory genes, vrtR1 and vrtR2. nih.govresearchgate.net The discovery of this gene cluster has provided the genetic blueprint for understanding and potentially manipulating the production of this compound. nih.govnih.gov

| Gene | Putative Function/Enzyme Class |

| vrtA | Nonreducing Polyketide Synthase (NRPKS) nih.govresearchgate.net |

| vrtB | FAD-dependent monooxygenase nih.gov |

| vrtC | Prenyltransferase nih.govacs.org |

| vrtD | Short-chain dehydrogenase/reductase (SDR) nih.gov |

| vrtE | Cytochrome P450 monooxygenase nih.govresearchgate.net |

| vrtF | O-methyltransferase nih.gov |

| vrtG | Amidase nih.gov |

| vrtH | Acyl-CoA synthetase-like protein nih.gov |

| vrtI | MFS transporter nih.gov |

| vrtJ | Thioesterase nih.gov |

| vrtK | Cytochrome P450 monooxygenase acs.orgresearchgate.net |

| vrtL | Acyltransferase nih.gov |

| vrtR1 | Zn(II)2Cys6 transcription factor nih.gov |

| vrtR2 | Zn(II)2Cys6 transcription factor nih.gov |

Within the vrt cluster, specific genes have been identified as essential for the key steps in the biosynthetic pathway. The function of these genes has been confirmed through targeted gene deletion experiments. nih.govresearchgate.net

The cornerstone of the this compound biosynthetic pathway is the polyketide synthase (PKS) responsible for creating the tetracyclic core. The gene vrtA encodes this crucial enzyme. nih.govresearchgate.net VrtA is a nonreducing polyketide synthase (NRPKS), which is typical for the synthesis of aromatic polyketides in fungi. nih.govnih.gov Gene deletion studies have definitively shown that vrtA is essential for this compound biosynthesis; deleting this gene completely abolishes the production of the compound. nih.govresearchgate.netresearchgate.net The VrtA enzyme possesses a domain architecture characteristic of fungal NRPKSs but notably lacks a C-terminal thioesterase domain, which is involved in product release in many other PKSs. nih.govresearchgate.net

Roles of Key Biosynthetic Genes

Prenyltransferase (PTase) Genes (e.g., vrtC)

A key step in the biosynthesis of this hybrid polyketide-isoprenoid compound is the attachment of a C10 geranyl group to the polyketide scaffold. researchgate.net This reaction is catalyzed by the enzyme VrtC, encoded by the vrtC gene within the cluster. nih.govnih.gov Through targeted gene deletion and in vitro reconstitution of its activity, VrtC has been definitively identified as a geranyl transferase. nih.gov It performs a regiospecific Friedel-Crafts alkylation, transferring a geranyl group from the donor substrate geranyl diphosphate (B83284) (GPP) to carbon 6 of the naphthacenedione carboxamide intermediate. nih.govnih.gov This enzymatic step is crucial as it links the two major precursor pathways—polyketide and isoprenoid—that give rise to this compound. Notably, VrtC is a member of the DMATS-type aromatic prenyltransferase superfamily and can function in the absence of divalent ions. nih.gov

Cytochrome P450 Enzymes (e.g., vrtK, vrtE)

The this compound biosynthetic gene cluster features several genes encoding cytochrome P450 (P450) enzymes, which are critical for the extensive oxidative modifications of the molecular scaffold. Two particularly important P450 enzymes are VrtE and VrtK. nih.gov

VrtE has been shown to be responsible for the hydroxylation of the tetracyclic core at the C5 position. nih.gov

VrtK performs a highly unusual and complex transformation. Instead of a typical terpene cyclase, which is absent in the vrt cluster, the P450 enzyme VrtK is solely responsible for the cyclization of the linear geranyl moiety into the distinctive fused spirobicyclic ring system of this compound. nih.govacs.org This discovery marked the first instance of a P450 enzyme catalyzing such a terpene cyclization. The proposed mechanism involves an initial oxidation of the terminal isopropyl group of the geranyl chain, which initiates a cascade of carbocation-mediated cyclizations and rearrangements to form the final spiro-fused structure. nih.gov

Regulatory Elements within the Biosynthetic Gene Cluster

The expression of genes within a biosynthetic cluster is typically a tightly controlled process, ensuring that the secondary metabolite is produced at the appropriate time and level. Fungal biosynthetic gene clusters almost always contain one or more pathway-specific transcription factors that regulate the expression of the other cluster genes. nih.gov The vrt cluster contains two such putative regulatory genes, vrtR1 and vrtR2. nih.gov These genes encode proteins that contain Zn(II)2Cys6 DNA-binding domains, a characteristic feature of many fungal pathway-specific regulators, such as the well-studied AflR in aflatoxin biosynthesis. nih.gov While their precise roles and regulatory mechanisms in this compound biosynthesis have not been fully detailed, it is presumed that VrtR1 and/or VrtR2 bind to specific promoter regions within the vrt cluster to activate or modulate the transcription of the structural genes like vrtA, vrtC, and vrtK. researchgate.net

Enzymatic Mechanisms of Key Biosynthetic Steps

Polyketide Chain Assembly

The biosynthesis of this compound begins with the construction of its tetracyclic core, which originates from the polyketide pathway. nih.gov The central enzyme in this process is VrtA, a nonreducing polyketide synthase (NRPKS), encoded by the vrtA gene. researchgate.netresearchgate.net Unlike the modular PKSs that assemble fatty acids, VrtA functions iteratively to assemble the polyketide chain. The process is initiated with malonamyl-CoA as a starter unit. VrtA, like other fungal NRPKSs, possesses specific domains that select the extender units (malonyl-CoA) and catalyze the sequential Claisen condensations to elongate the polyketide chain. Following chain assembly, the enzyme facilitates the cyclization and aromatization of the reactive poly-β-keto intermediate to form the characteristic naphthacenedione scaffold. researchgate.net A notable feature of VrtA is its lack of a C-terminal thioesterase domain, which is typically responsible for releasing the completed polyketide chain in other PKS systems. nih.govresearchgate.net

Prenylation Events and Spirobicyclic System Formation

Following the formation of the tetracyclic polyketide core, the pathway diverges into two critical enzymatic steps that install and modify the isoprenoid moiety.

Prenylation: The enzyme VrtC, a geranyl transferase, catalyzes the first committed step of the hybrid pathway. nih.govnih.gov It attaches a geranyl group from geranyl diphosphate (GPP) onto the C6 position of the naphthacenedione intermediate. nih.gov This reaction proceeds via a Friedel-Crafts alkylation mechanism, an electrophilic aromatic substitution where the electron-rich polyketide ring attacks the carbocation generated from the loss of the diphosphate group from GPP. nih.gov

Spirobicyclic System Formation: The subsequent transformation of the linear geranyl chain into the complex spirobicyclic system is one of the most remarkable steps in the biosynthesis. This is accomplished entirely by the cytochrome P450 enzyme VrtK. nih.govacs.org The reaction is initiated by the oxidation of the C17 methyl group on the geranyl side chain, which generates a reactive allylic carbocation intermediate. nih.gov This cation then triggers a cascade of intramolecular cyclizations and rearrangements, including a proposed 1,2-alkyl shift and a 1,3-hydride shift, ultimately leading to a final Friedel-Crafts alkylation at C7 of the polyketide core to forge the final spiro ring. nih.gov The active site of VrtK is believed to chaperone the highly reactive carbocation intermediates, guiding the complex cyclization cascade to produce the correct stereochemistry of the final product. nih.gov

Oxidative Cyclization Reactions

Oxidative reactions are central to the biosynthesis of this compound, responsible for both cyclization and hydroxylation events that finalize the structure. nih.gov The term "oxidative cyclization" broadly describes reactions where an oxidation event initiates or is integral to the formation of a new ring. nih.gov

The most prominent example in this pathway is the VrtK-catalyzed formation of the spirobicyclic system, which is initiated by an oxidation step. nih.govacs.org This P450-mediated reaction is a departure from canonical terpene cyclizations that typically proceed through protonation of a double bond. Here, the enzyme uses its oxidative power to generate a carbocation, which then drives the subsequent ring-forming events. nih.gov

Beyond this key cyclization, other oxidative tailoring steps are performed by different P450 enzymes within the cluster. For instance, VrtE catalyzes the hydroxylation at the C5 position of the tetracyclic core, adding to the molecule's functionalization. nih.gov These oxidative modifications are crucial for achieving the final, biologically active structure of this compound.

Data Tables

Table 1: Key Biosynthetic Genes and Enzymes for this compound

| Gene | Enzyme | Type | Function |

| vrtA | VrtA | Nonreducing Polyketide Synthase (NRPKS) | Assembles the tetracyclic naphthacenedione core. nih.govresearchgate.net |

| vrtC | VrtC | Prenyltransferase (PTase) | Attaches a geranyl group to the polyketide core via Friedel-Crafts alkylation. nih.govnih.gov |

| vrtE | VrtE | Cytochrome P450 | Catalyzes hydroxylation at the C5 position. nih.gov |

| vrtK | VrtK | Cytochrome P450 | Catalyzes the oxidative cyclization of the geranyl moiety to form the spirobicyclic system. nih.govacs.org |

| vrtR1, vrtR2 | VrtR1, VrtR2 | Transcription Factors | Putative pathway-specific regulators of the vrt gene cluster. nih.gov |

Comparative Genomics of this compound Biosynthesis

Comparative genomics has become a revolutionary tool in understanding the evolution and diversity of fungal secondary metabolites. mdpi.com By comparing the genomes of different fungal species, researchers can trace the evolutionary history of biosynthetic gene clusters (BGCs), such as the one responsible for producing this compound. This approach provides critical insights into how fungi acquire and modify the genetic blueprints for complex molecules. mdpi.com The analysis of the this compound (vrt) gene cluster, particularly through comparison between Penicillium aethiopicum (a producer) and its close relative Penicillium chrysogenum (a non-producer), offers a compelling case study in fungal metabolic evolution. nih.gov

The sporadic distribution of secondary metabolite pathways among closely related fungal species often points towards complex evolutionary events, including horizontal gene transfer (HGT). mdpi.comcore.ac.uk HGT is the movement of genetic material between different organisms, a process that can allow for the rapid acquisition of novel traits, such as the ability to produce a specific toxin or antibiotic. researchgate.net

In the case of this compound, genomic analysis of P. aethiopicum revealed that the vrt gene cluster is located within a chromosomal region that is otherwise highly similar and syntenic to a specific locus in the genome of P. chrysogenum. nih.govresearchgate.netnih.gov However, P. chrysogenum lacks the functional vrt gene cluster. nih.gov This finding—a complete BGC present in one species but absent in a corresponding, conserved syntenic block of a close relative—has led to speculation that the vrt cluster may have been acquired by P. aethiopicum through an HGT event. nih.gov

Further analysis shows that the core nonreducing polyketide synthase (NR-PKS) gene, vrtA, which is essential for this compound biosynthesis, is not orthologous to any PKS genes found in P. chrysogenum. researchgate.net This lack of a direct evolutionary counterpart in a related species strengthens the hypothesis of acquisition from a more distant donor. core.ac.uk

An alternative hypothesis suggested by the genomic data is that an ancestral Penicillium species may have possessed the vrt cluster, which was subsequently lost during the evolution of the P. chrysogenum lineage. nih.gov Examination of the corresponding genetic locus in P. chrysogenum revealed the presence of small, conserved regions that appear to be remnants of vrt cluster genes, some annotated as pseudogenes. nih.gov This suggests a "vertical descent followed by differential loss" scenario. Distinguishing definitively between HGT and gene loss can be challenging, but the presence of the entire functional cluster embedded in a syntenic region makes HGT a plausible explanation for its origin in P. aethiopicum. nih.govresearchgate.net

| Feature | Penicillium aethiopicum | Penicillium chrysogenum | Inference |

|---|---|---|---|

| vrt Gene Cluster | Present and functional | Absent | The presence of a full cluster in one species versus remnants in a syntenic region of a close relative suggests either HGT into P. aethiopicum or gene loss in P. chrysogenum. nih.gov |

| Core PKS Gene (vrtA) | Present | No direct ortholog found | |

| Genomic Locus | Embedded in a region of conserved synteny | Conserved syntenic region contains fragments and pseudogenes related to the vrt cluster |

The study of the this compound BGC provides valuable insights into the broader evolution of fungal polyketide pathways. Fungal polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). nih.gov The genes encoding these enzymes, along with tailoring enzymes that modify the polyketide backbone, are typically organized into BGCs. frontiersin.org This clustering is believed to facilitate the co-regulation and inheritance of the entire metabolic pathway. nih.gov

The this compound pathway is a prime example of a hybrid polyketide-isoprenoid pathway, where a polyketide core is decorated with a terpenoid moiety. nih.gov This structural complexity is achieved through the coordinated action of enzymes from different primary metabolic routes. The discovery of the vrt cluster, containing genes for both polyketide synthesis (vrtA) and prenylation (vrtC, a prenyltransferase), provides a genetic basis for understanding how these hybrid pathways are assembled and evolve. nih.govresearchgate.net

The evolution of novel polyketide pathways in fungi is driven by several mechanisms, including gene duplication, diversification, and HGT. frontiersin.orgbiorxiv.org The case of the vrt cluster highlights how a fungus can potentially acquire a complete, multi-gene pathway, conferring a significant and immediate change in its metabolic capabilities. The structure of this compound itself, which shares a tetracyclic core with bacterial tetracycline (B611298) antibiotics, points to convergent evolution, where distinct organisms independently evolve the ability to produce structurally similar scaffolds. nih.gov This suggests that such molecular frameworks are "evolutionarily privileged scaffolds" capable of interacting with a variety of biological targets. nih.gov

By comparing the PKS gene repertoires of P. aethiopicum and P. chrysogenum, researchers have found that P. aethiopicum possesses a larger number of PKS genes. nih.gov This expansion of the biosynthetic arsenal (B13267), potentially through events like HGT, allows fungi to adapt to new ecological niches by producing a distinct set of secondary metabolites. nih.govfrontiersin.org

| Gene | Predicted Function | Role in Pathway Evolution |

|---|---|---|

| vrtA | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes the polyketide backbone; its unique phylogeny is a key piece of evidence for the evolutionary history of the cluster. nih.gov |

| vrtC | Prenyltransferase | Attaches the geranyl-derived isoprenoid moiety, creating the hybrid nature of the molecule. researchgate.netnih.gov |

| vrtF | O-methyltransferase | A tailoring enzyme that modifies the core structure, contributing to the final chemical identity of this compound. researchgate.net |

| vrtR1, vrtR2 | Zn(II)2Cys6 Transcription Factors | Pathway-specific regulators that control the expression of the other cluster genes, ensuring coordinated biosynthesis. researchgate.net |

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for Viridicatumtoxin and Its Analogues

The total synthesis of this compound B, first accomplished in racemic form by the K. C. Nicolaou group in 2013, was a significant achievement that led to the revision of its molecular structure from a proposed epoxy hemiacetal to a hydroxy ketone. nih.govwikipedia.orglookchem.com Subsequent efforts focused on enantioselective routes to produce both the natural (+) and unnatural (-) enantiomers. mdpi.comthieme-connect.com

The synthetic approach to this compound B was characterized by a highly convergent strategy. nih.govlookchem.com In their seminal work, Nicolaou and coworkers disconnected the complex heptacyclic framework of this compound B into four key building blocks. nih.gov This retrosynthetic analysis involved several strategic bond disconnections:

An initial disconnection of the A-ring via a Michael-Dieckmann reaction and other transformations revealed a BCDEF pentacyclic core and an isoxazole (B147169) fragment. nih.govacs.org

Further disconnection of the pentacyclic system through a Lewis acid-mediated spirocyclization, an anthrone (B1665570) alkylation, and a homophthalic anhydride (B1165640)/quinone monoketal cyclization led to simpler precursors. nih.gov

Ultimately, the entire structure was traced back to four manageable building blocks: an allylic bromide (for the EF spirocyclic system), a cyclic anhydride, a known quinone monoketal, and an isoxazole phenyl ester. nih.govlookchem.com

Early "first-generation" strategies utilized an aromatic A-ring substrate, which proved challenging for the necessary late-stage introduction of hydroxyl groups at the C4a and C12a positions. nih.govacs.org This led to a "second-generation" approach where these crucial oxidation steps were postponed, circumventing the issues faced with the dearomatization of the A-ring. nih.govacs.org

The convergent nature of the synthesis relied on the efficient preparation of several key fragments that would be assembled to construct the target molecule. nih.gov

| Building Block | Starting Material(s) | Key Reagents/Steps | Reference |

| Allylic Bromide 5 | Geranic acid | H₃PO₄, MeI, m-CPBA, NaOMe, TBSCl, DIBAL-H, MsCl, LiBr | nih.govnih.gov |

| Cyclic Anhydride 6 | 4-Chlororesorcinol | BBr₃, Ag₂O/BnBr, NaOH, Ac₂O | nih.gov |

| Quinone Monoketal 7 | Not specified (known procedure) | Available in one step from literature procedure. | nih.gov |

| Isoxazole 8 | Dimethylmalonate | AcCl, Me₂SO₄, H₂NOH·HCl, BnBr, PPh₃/DIAD, LiHMDS, TeocCl | nih.govlookchem.com |

The assembly of these blocks was meticulously planned. For instance, the annulation of cyclic anhydride 6 with quinone monoketal 7 using a Michael–Dieckmann/decarboxylation protocol yielded the tricyclic core of the molecule. nih.gov The isoxazole moiety served as a precursor to the enol-amide structural motif characteristic of tetracyclines, a reliable tactic involving hydrogenolysis. nih.gov

The synthesis of a molecule as complex as this compound B necessitated the use and development of advanced and robust chemical reactions. nih.govthieme-connect.com

A pivotal challenge in the synthesis was controlling the stereochemistry, particularly at the congested spirocyclic junction and the numerous stereocenters of the tetracyclic core.

Phase-Transfer Catalysis: An enantioselective total synthesis was achieved through a key asymmetric alkylation of a polyoxygenated anthrone intermediate (49 ). mdpi.com This reaction employed a quinidine-derived phase-transfer catalyst (52 ) to couple the anthrone with a chiral allylic bromide (50 ), achieving a high diastereomeric ratio (up to >99:1). mdpi.comthieme-connect.com This method was instrumental in producing intermediates for both (-)- and (+)-viridicatumtoxin B. thieme-connect.com

Lewis Acid-Mediated Spirocyclization: The formation of the hindered EF spirojunction was accomplished via a Lewis acid-catalyzed (e.g., BF₃·OEt₂) intramolecular Friedel-Crafts-type alkylation. lookchem.comnih.govthieme-connect.com

Diastereoselective Hydroxylation: The introduction of the hydroxyl group at C12a was achieved with high diastereoselectivity using reagents like dimethyldioxirane (B1199080) (DMDO), sometimes in the presence of a nickel catalyst. lookchem.comthieme-connect.com

Introducing oxygenation at the C4a and C12a positions of the sterically hindered and electron-rich core presented a significant hurdle. nih.govacs.org

Postponed Oxidation: The successful strategy involved delaying the crucial hydroxylations until after the main carbon skeleton was assembled. nih.govacs.org This circumvented the problems associated with the dearomatization of an aromatic A-ring precursor. nih.govacs.orgacs.org

Enol- and Enolate-Based Oxidations: Stepwise approaches using enol- and enolate-based oxidations were developed. nih.govacs.org The hydroxylation of C12a was achieved on an advanced heptacyclic intermediate using DMDO. nih.govlookchem.com The final C4a hydroxylation was accomplished through methods like Davis α-hydroxylation. thieme-connect.com

Phenolic Oxidation: The oxidation of a phenolic spirocycle intermediate (60 ) using phenyliodine diacetate (PIDA) was a critical step in a later-generation synthesis, leading to a key quinomethide–quinone monoketal (111 ). nih.govacs.org

Advanced Synthetic Methodologies

Design and Preparation of this compound Analogues

The completion of the total synthesis provided a robust chemical platform to generate a library of this compound analogues. nih.govacs.orgresearchgate.net This has been crucial for exploring the structure-activity relationships (SAR) of this class of compounds and identifying derivatives with improved antibacterial profiles. nih.govresearchgate.net

The synthetic route was amenable to modification, allowing for the creation of enantiomerically pure analogues by using either enantiomer of key chiral building blocks. researchgate.netnih.gov These efforts led to the discovery that structural simplification could lead to enhanced potency. researchgate.netnih.gov For example, certain analogues that lacked a hydroxyl group demonstrated even greater efficacy against Gram-positive bacteria, including resistant strains, than the natural this compound B. wikipedia.org The developed chemistry thus provides a foundation for future drug discovery efforts aimed at combating bacterial infections. nih.govnih.gov

| Selected Synthesized Analogues | Key Feature/Modification | Biological Activity Insight | Reference |

| (+)-VA1 to (+)-VA12 | Enantiopure analogues | Explored SAR of both natural and unnatural enantiomeric series | researchgate.net |

| Hydroxyl-deficient analogues | Lack of a specific hydroxyl group | Showed enhanced potency against Gram-positive bacteria | wikipedia.org |

| Simpler analogues | Modifications to the core structure | Led to the discovery of highly potent, yet simpler derivatives | researchgate.netnih.gov |

Structural Modifications and Diversification

The development of a robust total synthesis platform has been instrumental in the structural modification and diversification of the this compound scaffold. acs.orgnih.gov Synthetic strategies have been designed to be convergent, allowing for the late-stage introduction of diversity, particularly in the tetracyclic core and the appended spirocycle. thieme-connect.comnih.govnih.gov This approach provides access to a wide array of analogs that would be difficult or impossible to obtain through the chemical modification of the isolated natural product, a process known as semisynthesis. acs.orgacs.org

The primary goals of these modifications include enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacological properties. wikipedia.orggoogle.com Research has shown that the total synthesis route facilitates the creation of a series of analogs that have been evaluated against various Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens. acs.orgnih.govresearchgate.net This has provided the first insights into the structure-activity relationships within this class of compounds. acs.orgresearchgate.net For instance, the synthesis of analogs lacking a specific hydroxyl group demonstrated even greater effectiveness against certain Gram-positive bacteria than the natural compound. wikipedia.org

Key synthetic strategies that enable this diversification often involve a convergent Michael-Claisen condensation reaction, which constructs the tetracyclic core from advanced A-ring and D-ring precursors. acs.org This method is robust and accommodates a wide range of structural variability in the D-ring fragment, making it a powerful tool for generating diverse analogs. acs.orgacs.org

Table 1: Synthetic Strategies for this compound Analog Generation

| Synthetic Approach | Description | Key Reactions | Reference |

|---|---|---|---|

| Convergent Assembly | A highly convergent strategy allows for the rapid construction of the carbocyclic framework from four main building blocks. nih.govnih.gov | Michael–Dieckmann annulation, Lewis acid-mediated spirocyclization, Friedel–Crafts alkylation. | acs.orgthieme-connect.comnih.gov |

| AB + D Ring Coupling | A platform technology involving a Michael-Claisen condensation between an advanced AB-ring system and various D-ring precursors to form the C-ring. acs.org | Stepwise deprotonation followed by Michael-Claisen condensation. | acs.orgacs.org |

| Late-Stage Oxidation | Stepwise introduction of hydroxyl groups onto the core structure late in the synthesis allows for the creation of analogs with different oxygenation patterns. acs.org | Enol- and enolate-based oxidations (e.g., using DMDO and Davis oxaziridine). | acs.orgthieme-connect.com |

Semisynthetic Approaches from Natural Precursors

Semisynthesis, which involves the chemical modification of a natural product, is a common and effective method for producing analogs of complex molecules like tetracycline (B611298) antibiotics. acs.orgresearchgate.net However, in the case of this compound, this approach is significantly hampered by the low isolation yields of the parent compound from its fungal source, Penicillium sp. acs.orgwikipedia.org

Consequently, the generation of this compound analogs has been achieved almost exclusively through total synthesis. acs.orgresearchgate.net The synthetic platforms developed are intentionally flexible, providing access to a broad range of structurally diverse molecules that would be inaccessible through semisynthetic methods. acs.orgacs.org This de novo approach allows for fundamental changes to the carbon skeleton and the introduction of functionalities at positions that are unreactive in the natural product itself.

Structural Elucidation Methodologies in Synthetic Studies

The total synthesis of this compound B was pivotal not only as a feat of chemical synthesis but also for its role in correcting the initially proposed structure of the natural product. thieme-connect.comnih.govnih.gov This structural revision relied heavily on modern spectroscopic and crystallographic techniques applied to synthetic intermediates and the final product.

Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable throughout the synthetic campaigns. It was used to confirm the structure of each intermediate and to assign the relative stereochemistry of newly formed chiral centers. acs.orgnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) were employed to determine the spatial proximity of protons, which helped in assigning the stereochemical configuration of complex intermediates. acs.org

Crucially, NMR analysis of the final synthetic product led to the structural revision of this compound B. nih.govlookchem.com The originally proposed structure contained a unique epoxy hemiacetal motif. nih.govnih.gov However, the 13C NMR spectrum of the synthetic compound, (±)-38, displayed a signal at 194.1 ppm, which is characteristic of a ketone carbonyl group. nih.gov This, along with the absence of signals corresponding to the proposed epoxy hemiacetal, provided compelling evidence that the true structure was a hydroxy ketone. thieme-connect.comnih.gov Further NMR studies at different temperatures were used to analyze the slow interconversion between isomeric forms of certain advanced intermediates in solution. nih.gov

X-ray Crystallography in Structural Revision

Single-crystal X-ray crystallography provided the most definitive and unambiguous evidence for the structures of key synthetic intermediates. acs.orgnih.gov By obtaining a crystal structure, chemists could precisely determine the connectivity and three-dimensional arrangement of atoms, which validated the synthetic route and the stereochemical assignments made by NMR. acs.orglookchem.com

The Nicolaou group successfully obtained crystal structures for several complex, multi-cyclic intermediates, which anchored the stereochemical assignments for long sequences of the synthesis. acs.orgnih.gov For example, the structures of pentacyclic intermediate 23 and heptacyclic intermediate 29 were unequivocally confirmed by X-ray analysis, solidifying the stereochemical outcomes of the crucial spirocyclization and annulation reactions. nih.gov The structure of the key AB-ring system fragment 65 and the advanced pentacyclic compound 60 were also confirmed by this method. acs.orgnih.gov This rigorous, stepwise confirmation of structure and stereochemistry was essential for the confidence with which the final structure of this compound B was revised. nih.gov

Table 2: Key Synthetic Intermediates Confirmed by X-ray Crystallography

| Compound | Description | Purpose of Analysis | Reference |

|---|---|---|---|

| Compound 23 | 10-methoxy pentacyclic spirocycle | Secured the structure and relative stereochemistry of the EF spirocyclic ring system. | nih.gov |

| Compound 29 | 10-methoxy heptacyclic intermediate | Unambiguously proved the structural configuration after the Michael-Dieckmann annulation. | nih.gov |

| Compound 60 | Pentacyclic compound | Proved the spectroscopically derived structural assignment of a key intermediate in an evolved synthetic route. | nih.gov |

| Compound 65 | AB-ring system fragment | Unambiguously confirmed the structure of a key building block for the tetracycline core. | acs.org |

Molecular Mechanism of Action of Viridicatumtoxins

Identification of Biological Targets

Systematic investigations combining biochemical assays, ligand-binding studies, and molecular modeling have identified two distinct biological targets for viridicatumtoxins. nih.govresearchgate.net The principal target is Undecaprenyl Pyrophosphate Synthase (UPPS), a critical enzyme for bacterial survival, with a secondary, weaker interaction observed with the 70S bacterial ribosome. nih.govnih.gov

The primary mechanism of action for viridicatumtoxin is the potent inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS). nih.gov This cytoplasmic enzyme is essential for the biosynthesis of the bacterial cell wall, as it catalyzes the formation of undecaprenyl pyrophosphate (UPP). nih.govjst.go.jp UPP is the lipid carrier required to transport peptidoglycan precursors across the cell membrane to the site of cell wall assembly. jst.go.jp By inhibiting UPPS, this compound effectively halts this crucial process, leading to bacterial growth inhibition. nih.gov

Research has confirmed that viridicatumtoxins A and B directly bind to and inhibit UPPS from various bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli. nih.govacs.org The inhibition of UPPS is considered the main contributor to the compound's strong antibacterial activity, particularly against drug-resistant Gram-positive bacteria. nih.govmdpi.com Studies have also shown that this compound preferentially inhibits bacterial UPPS over functionally related enzymes, such as octaprenyl pyrophosphate synthase and yeast dehydrodolichyl pyrophosphate synthase, highlighting its specificity. researchgate.net

In addition to targeting cell wall synthesis, viridicatumtoxins A and B have been found to weakly inhibit the E. coli 70S ribosome, the cellular machinery responsible for protein synthesis. nih.govresearchgate.net A translation inhibition assay demonstrated this interaction, though the affinity is considerably lower than for its primary target, UPPS. nih.govnih.gov This interaction is noteworthy due to this compound's structural resemblance to tetracycline (B611298), a well-known antibiotic that targets the 30S ribosomal subunit. nih.govresearchgate.net However, the mode of action of this compound is distinct, with UPPS inhibition being the dominant antibacterial mechanism. nih.gov

Detailed Biochemical Characterization of Target Interactions

The interactions between this compound and its biological targets have been quantified through various biochemical and biophysical methods, providing detailed insights into the potency and nature of these interactions.

Enzyme inhibition assays have been crucial in quantifying the inhibitory potency of viridicatumtoxins against UPPS from different bacterial species. These studies consistently show that viridicatumtoxins are strong inhibitors of this enzyme. For instance, this compound was found to inhibit MRSA UPP synthase with a half-maximal inhibitory concentration (IC₅₀) of 4.0 µM. jst.go.jpmdpi.com A comprehensive study on viridicatumtoxins A and B provided more specific IC₅₀ values, demonstrating their potent, dose-dependent inhibition of E. faecalis UPPS (EfaUPPS). nih.gov The interaction with the 70S ribosome is significantly weaker, with inhibition observed at much higher concentrations. nih.gov

Table 1: IC₅₀ Values of Viridicatumtoxins Against Target Enzymes

| Compound | Target Enzyme | Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| This compound | UPP Synthase | Staphylococcus aureus (MRSA) | 4.0 | jst.go.jpmdpi.com |

| This compound A | EfaUPPS | Enterococcus faecalis | 1.6 | nih.gov |

| This compound B | EfaUPPS | Enterococcus faecalis | 0.0581 | nih.gov |

| This compound A | SauUPPS | Staphylococcus aureus | 4.1 | nih.gov |

| This compound A | EcoUPPS | Escherichia coli | 3.9 | nih.gov |

| This compound A | 70S Ribosome | Escherichia coli | 700 | nih.gov |

| This compound B | 70S Ribosome | Escherichia coli | 600 | nih.gov |

To confirm a direct interaction and measure the binding affinity between viridicatumtoxins and their targets, researchers have employed surface plasmon resonance (SPR). nih.govresearchgate.net SPR analysis demonstrated that viridicatumtoxins A and B bind directly to UPPS from E. faecalis, S. aureus, and E. coli in a direct and high-affinity manner. nih.govnih.govacs.org This technique measures the binding kinetics in real-time, providing dissociation constants (Kᴅ) that reflect the stability of the ligand-target complex. The results from these studies confirmed that viridicatumtoxins exert their antibacterial effects through this direct binding. researchgate.net

Table 2: Binding Affinities (Kᴅ) of Viridicatumtoxins to EfaUPPS Measured by SPR

| Compound | Target | Binding Affinity (Kᴅ) in µM | Reference |

|---|---|---|---|

| This compound A | Wild-type EfaUPPS | 1.8 | researchgate.net |

| This compound B | Wild-type EfaUPPS | 0.5 | researchgate.net |

Structural Basis of this compound-Target Interactions

Molecular docking and site-directed mutagenesis studies have provided a structural understanding of how this compound interacts with its targets at the molecular level. nih.govresearchgate.net For UPPS, molecular modeling suggests that the hydrophobic spirobicyclic ring of this compound fits into hydrophobic clefts within the enzyme's active site. researchgate.netmdpi.com

More detailed studies focusing on E. faecalis UPPS (EfaUPPS) identified key amino acid residues in the binding pocket that are crucial for the interaction with viridicatumtoxins A and B. nih.gov Site-directed mutagenesis experiments validated these computational predictions. For example, single mutations at residues D29A, N31A, and R42A were found to increase the binding affinity for this compound A, while a mutation at W228A resulted in significant resistance to the compound. nih.govnih.gov

Regarding the interaction with the 70S ribosome, molecular docking models revealed that the tetracycline-like core of this compound positions itself similarly to tetracycline in the ribosomal binding pocket. nih.govresearchgate.net However, the bulky spirobicyclic F-ring of this compound creates a steric clash with helix 34 of the ribosome. nih.govresearchgate.netnih.gov This steric hindrance is believed to be the reason for the observed weak affinity and low level of inhibition compared to its primary target, UPPS. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking simulations have been instrumental in visualizing the interaction between viridicatumtoxins, specifically this compound A (VirA) and this compound B (VirB), and their target enzyme, UPPS. nih.gov These studies, often utilizing the crystal structure of Enterococcus faecalis UPPS (EfaUPPS), predict that viridicatumtoxins bind within the enzyme's active site. nih.govresearchgate.net The simulations show that both VirA and VirB can occupy the binding pocket of farnesyl pyrophosphate (FPP), one of the natural substrates of UPPS, suggesting a competitive mode of inhibition. nih.govresearchgate.net

The calculated binding energy for VirA with EfaUPPS is estimated at -3.16 kcal/mol, while VirB exhibits a stronger interaction with a binding energy of -4.84 kcal/mol. nih.govresearchgate.net This difference in binding affinity is reflected in their respective inhibitory activities. nih.gov Further analysis of the docking models reveals that the hydrophobic spirobicyclic ring of the this compound molecule plays a key role, interacting with hydrophobic clefts within the active site of UPPS from methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

Table 1: Predicted Binding Interactions between Viridicatumtoxins and E. faecalis UPPS (EfaUPPS)

| Interacting Residue | Type of Interaction | This compound A | This compound B |

|---|---|---|---|

| D29 | Hydrogen Bond | ✓ | ✓ |

| N31 | Hydrogen Bond | ✓ | |

| R42 | Hydrogen Bond | ✓ | ✓ |

| S74 | Hydrogen Bond | ✓ | ✓ |

| M28, M50 | Amphipathic Interaction | ✓ | ✓ |

| V53, A72, F73, P92, W228 | Hydrophobic Interaction | ✓ | ✓ |

This table summarizes the key amino acid residues in the EfaUPPS binding pocket and their predicted interactions with this compound A and B based on molecular docking studies. nih.govresearchgate.net

Site-Directed Mutagenesis of Target Enzymes

To experimentally validate the interactions predicted by molecular docking, site-directed mutagenesis studies have been performed on the EfaUPPS enzyme. nih.govacs.org These experiments involve altering specific amino acid residues within the putative binding pocket and then measuring the impact of these mutations on the binding affinity of viridicatumtoxins. nih.govnih.gov

The results from these studies have successfully confirmed the importance of the amino acids identified in the computational models. researchgate.netresearchgate.net A critical finding was that a single mutation of the tryptophan residue at position 228 to an alanine (B10760859) (W228A) conferred significant resistance to VirA. nih.govacs.orgnih.gov Conversely, single mutations of other residues, namely D29A, N31A, and R42A, resulted in an increased binding affinity for VirA. nih.govacs.orgnih.gov These findings provide strong experimental evidence that these specific residues are key determinants in the interaction between viridicatumtoxins and the UPPS enzyme. nih.govresearchgate.netresearchgate.net

Table 2: Effect of EfaUPPS Mutations on this compound A Interaction

| Mutation | Observed Effect | Reference |

|---|---|---|

| D29A | Increased affinity to VirA | nih.govacs.orgnih.gov |

| N31A | Increased affinity to VirA | nih.govacs.orgnih.gov |

| R42A | Increased affinity to VirA | nih.govacs.orgnih.gov |

Computational Modeling of Binding Pockets

Computational modeling based on the high-resolution crystal structure of EfaUPPS has provided a detailed view of the inhibitor binding pocket. nih.gov The models show that VirA and VirB settle into a pocket surrounded by both hydrophobic and hydrophilic amino acid residues. nih.govresearchgate.net The binding site for viridicatumtoxins partially overlaps with that of the natural substrate, FPP, which substantiates the competitive inhibition mechanism suggested by docking studies. nih.gov

The pocket is defined by a central β-sheet and several surrounding α-helices. researchgate.net The this compound molecule is oriented such that its hydrophobic spiro-ring system is buried within a hydrophobic region of the pocket, while other parts of the molecule can form specific hydrogen bonds. nih.govresearchgate.net For instance, hydrogen bonds are predicted to form between the 3-hydroxyl group of the toxin and the residue D29, the primary amide's ketone group and R42, and the 11-hydroxyl group and S74 for both VirA and VirB. nih.gov A notable difference is the potential for a hydrogen bond between the 5-ketone group of VirB and the N31 residue, an interaction that the 5-hydroxyl group of VirA appears to lack, likely contributing to VirB's superior inhibitory potency. nih.gov

Cellular Impact of this compound on Microbial Physiology

The targeted inhibition of UPPS by this compound has significant downstream consequences for microbial cells, leading directly to the disruption of cell wall integrity and ultimately inhibiting bacterial growth. nih.gov

Effect on Bacterial Cell Wall Synthesis

Bacterial cell wall synthesis is a vital process for survival, and the peptidoglycan layer provides structural support and protection. The synthesis of this layer relies on a lipid carrier molecule, undecaprenyl phosphate (B84403) (UP or C55-P). nih.gov This carrier is generated from the dephosphorylation of undecaprenyl pyrophosphate (UPP or C55-PP). nih.gov The enzyme UPPS is responsible for synthesizing UPP by catalyzing the consecutive condensation of a farnesyl diphosphate (B83284) (FPP) molecule with eight isopentenyl diphosphate (IPP) molecules. nih.govfrontiersin.org

By inhibiting UPPS, viridicatumtoxins effectively shut down the production of UPP. nih.govnih.govjst.go.jp This halt in the supply of the essential lipid carrier prevents the transport of peptidoglycan precursors across the cytoplasmic membrane, thereby blocking the synthesis of the cell wall. nih.gov This mechanism of action is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is essential for their viability. nih.govacs.org

Implications for Bacterial Growth Inhibition

The disruption of cell wall synthesis leads directly to the potent antibacterial activity of viridicatumtoxins. nih.gov These compounds have demonstrated impressive inhibitory effects against a range of Gram-positive bacteria, including clinically significant drug-resistant strains like MRSA and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) often in the nanomolar to low micromolar range. nih.govacs.org For example, this compound B has been shown to inhibit MRSA with an MIC of 0.5 µg/mL. nih.gov

The selectivity for Gram-positive bacteria is largely due to the outer membrane of Gram-negative bacteria, which acts as a significant permeability barrier, preventing the compound from reaching its cytoplasmic target. nih.gov This was demonstrated in studies using an E. coli strain with a deficient outer membrane (BAS 849), which became susceptible to both VirA and VirB with an MIC of 8 μg/mL. nih.gov Furthermore, the overexpression of UPPS from E. faecalis, S. aureus, or E. coli in this susceptible strain was able to rescue cell growth and confer resistance to the toxin. nih.gov This provides conclusive evidence that the inhibition of UPPS is the primary mechanism responsible for the bacterial growth inhibition observed with viridicatumtoxins. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| This compound A | VirA |

| This compound B | VirB |

| Farnesyl Diphosphate | FPP |

| Isopentenyl Diphosphate | IPP |

| Undecaprenyl Pyrophosphate | UPP, C55-PP |

| Undecaprenyl Phosphate | UP, C55-P |

| Tetracycline |

Structure Activity Relationship Sar Studies of Viridicatumtoxin and Its Analogues

Correlating Structural Motifs with Biological Activity

The biological activity of viridicatumtoxin is intricately linked to its complex molecular structure, which includes a tetracyclic core fused to a distinctive spirobicyclic system. nih.govnih.gov Understanding how these components contribute to its function is key to developing improved analogues.

Initial hypotheses about the SAR of tetracycline-class antibiotics often emphasize the importance of the hydrophilic functional groups on the core structure. However, studies on this compound have revealed surprising results. Synthetic efforts have produced analogues where specific hydroxyl groups have been removed. One key finding is that the hydroxyl group at the C4a position does not appear to be essential for antibacterial activity. nih.govacs.org A synthetic analogue, (±)-V2, which lacks the C4a hydroxyl group, demonstrated high potency against several strains of Gram-positive bacteria, including Enterococcus faecalis, Enterococcus faecium, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgwikipedia.org This discovery suggests that the core tetracycline (B611298) scaffold can be simplified without compromising its antibacterial efficacy, providing a valuable principle for the design of less complex and potentially more accessible analogues.

A defining feature of this compound is its rare, geranyl-derived spirobicyclic ring system. nih.gov This hydrophobic moiety is believed to play a critical role in the compound's mechanism of action. This compound exerts its antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in bacterial cell wall biosynthesis. mdpi.comresearchgate.netmdpi.com Molecular modeling studies have suggested that the hydrophobic spirobicyclic ring interacts with three hydrophobic clefts within the active site of the MRSA UPPS enzyme. mdpi.comresearchgate.net This interaction is thought to be a primary determinant of the compound's potent inhibitory activity. The presence of this system distinguishes this compound from traditional tetracyclines, which primarily target the bacterial ribosome. nih.gov The crucial role of the spirobicyclic system in binding to UPPS underscores its importance for the molecule's potency and specific mechanism of action.

Comparative Analysis of this compound Analogues

The synthesis of a variety of this compound analogues has enabled a detailed comparison of how stereochemistry and substituent patterns affect biological activity. These comparative analyses provide a deeper understanding of the precise structural requirements for potent antibacterial effects.

The stereochemistry of this compound has a profound impact on its biological activity. The molecule possesses several chiral centers, and their specific spatial arrangement is critical for effective interaction with its biological target. A significant finding from comparative studies is the importance of the stereocenter at the C15 position (this compound numbering). Synthetic analogues with an inverted stereochemistry at C15 showed a considerable loss of antibacterial potency. nih.govacs.org This highlights that the natural configuration is optimal for binding and inhibition of UPPS. The synthesis and evaluation of both enantiomers of this compound B, (+)-1 and (-)-1, have shown that they can exhibit comparable antibacterial properties against certain strains, while in other cases, one enantiomer may be more active. nih.gov This underscores the need for stereocontrolled synthesis in the development of this compound-based antibiotics.

Table 1: Impact of Stereochemistry on Antibacterial Activity (MIC, μg/mL)

| Compound | Stereochemistry | E. faecalis S613 | E. faecium 501 | MRSA 371 |

| (±)-Viridicatumtoxin B (1) | Racemic | 1 | 0.5 | 1 |

| (±)-V2 | Racemic, Lacks C4a-OH | 0.5 | 0.5 | 2 |

| (±)-V3 | Racemic, Inverted C15 | >50 | >50 | >50 |

| (±)-V4 | Racemic, Inverted C15, Lacks C4a-OH | 50 | 50 | 50 |

Data sourced from Nicolaou et al., 2014. acs.org

Modifying the substituents on the this compound scaffold has been a key strategy for exploring the SAR and developing analogues with improved properties. Studies have explored the effects of changing substituents at various positions, including C1 and C5 of the anthrone (B1665570) precursor, which influences the final structure. nih.gov The synthesis of a wide array of analogues, such as the VA series, with variations in methoxy (B1213986) groups and other functionalities, has provided valuable insights. nih.govresearchgate.netresearchgate.net For example, some simpler, synthetic analogues have been found to be equipotent to the natural substance against MRSA and E. faecium. nih.gov These findings suggest that the core pharmacophore can be modified to fine-tune activity, potentially leading to compounds with an improved therapeutic index or broader spectrum of activity.

Table 2: Antibacterial Activity of Selected this compound B Analogues (MIC, μg/mL)

| Compound | Description | E. faecalis S613 | E. faecium 105 | MRSA 371 |

| (+)-Viridicatumtoxin B | Natural Enantiomer | 1 | 1 | 2 |

| (-)-Viridicatumtoxin B | Unnatural Enantiomer | 1 | 1 | 2 |

| (+)-VA1 | 5-methoxy analogue | 2 | 2 | 2 |

| (-)-VA2 | 5-methoxy analogue | 2 | 2 | 4 |

| (+)-VA8 | Lacks C4a-OH | 1 | 1 | 2 |

| (+)-VA9 | Lacks C4a, C12a-OH | 1 | 1 | 1 |

Data sourced from Nicolaou et al., 2017. nih.gov

Rational Design Principles for Optimized Analogues

The accumulated SAR data provides a solid foundation for the rational design of new and improved this compound analogues. nih.govsbgrid.orgresearchgate.net Key principles derived from these studies include:

Simplification of the Core: The discovery that the C4a-hydroxyl group is not essential for antibacterial activity allows for the design of simpler analogues that may be easier to synthesize. nih.govacs.orgwikipedia.org Analogue (+)-VA9, which lacks both the C4a and C12a hydroxyl groups, showed potent activity, further supporting this principle. nih.gov

Retention of Key Stereochemistry: The absolute configuration at C15 is critical for potency, and thus, synthetic strategies must control this stereocenter to produce the active configuration. nih.govacs.org

Modification of the Periphery: While the core structure and spirobicyclic system are important, there is potential for modification of peripheral substituents to enhance efficacy or broaden the antibacterial spectrum. One proposed strategy is the incorporation of structural motifs from other broad-spectrum antibiotics, such as the C4-dimethylamino group found in minocycline (B592863) and tigecycline, which could potentially improve activity against Gram-negative bacteria. nih.gov

Target-Informed Design: A deeper understanding of the binding interactions between this compound and its target, UPPS, can guide the design of new analogues with improved affinity and specificity. nih.govresearchgate.netdistantreader.org Computational and molecular modeling studies are valuable tools in this endeavor. mdpi.com

By applying these principles, it is anticipated that novel this compound analogues can be developed, potentially leading to a new class of antibiotics to combat drug-resistant bacterial infections. researchgate.netnih.gov

Ecological and Biotechnological Significance of Viridicatumtoxin Research

Role in Fungal Chemical Ecology

Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for their primary growth but play crucial roles in their survival and interaction with the environment. mdpi.comasm.org These compounds are key mediators of complex ecological relationships, and viridicatumtoxin is a prime example of a molecule involved in fungal chemical warfare and defense. mdpi.comdtu.dk

In their natural habitats, fungi are in constant competition with other microorganisms, including bacteria and other fungi, for resources and space. mq.edu.auugr.es Secondary metabolites like this compound are hypothesized to be potent weapons in these interactions, providing the producing fungus with a competitive advantage. core.ac.ukmdpi.com The production of such antibiotic compounds can inhibit the growth of competing microbes in the immediate vicinity, allowing the fungus to secure its ecological niche. mdpi.com The presence of other microbes can, in turn, trigger the production of these defensive compounds, a phenomenon observed in co-culture studies where the interaction between different species stimulates the activation of otherwise silent biosynthetic gene clusters. ugr.esmdpi.comnih.gov This suggests that the biosynthesis of this compound may be a responsive strategy to the presence of microbial competitors.

The role of this compound as a defense mechanism is central to the producing organism's survival. researchgate.net By inhibiting the growth of a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), this compound serves to protect the fungus from bacterial encroachment. acs.orgresearchgate.netnih.gov This antagonistic capability is a critical aspect of its ecological function. core.ac.uk Furthermore, studies have shown that fungal-derived tetracyclines like this compound are remarkably resistant to the types of enzymatic degradation that affect bacterial tetracyclines, suggesting a robust defense that has evolved to withstand microbial counter-attacks. mdpi.comacs.org This inherent stability underscores its effectiveness as a long-term defensive agent in the competitive microbial world.

Strategies for Enhanced Production in Research Settings

The low yield of this compound from wild-type fungal strains often hampers research and drug discovery efforts. mdpi.com Consequently, scientists have developed several strategies to increase its production in laboratory settings, ranging from optimizing culture conditions to direct genetic manipulation of the biosynthetic pathway.

The "One Strain, Many Compounds" (OSMAC) approach is a widely used strategy to enhance the chemical diversity and yield of secondary metabolites from a single fungal strain. nih.govmdpi.com This method is based on the principle that altering cultivation parameters can trigger the expression of silent or poorly expressed biosynthetic gene clusters. mdpi.comresearchgate.net For this compound, this involves systematically varying the composition of the culture media, pH, temperature, and aeration. researchgate.net Studies on Penicillium species have demonstrated that changing the culture medium can significantly alter the metabolic profile and increase the production of specific metabolites, including this compound. mdpi.comresearchgate.net This low-investment, high-impact strategy is often the first step in improving yields for research purposes. mdpi.com